

# physical and chemical properties of 5-Formyl-2-methoxybenzoic acid

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## Compound of Interest

Compound Name: 5-Formyl-2-methoxybenzoic acid

Cat. No.: B1276804

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## An In-depth Technical Guide to 5-Formyl-2-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **5-Formyl-2-methoxybenzoic acid**, a key intermediate in organic synthesis. The document details the compound's chemical identity, physicochemical properties, and spectroscopic data, with a focus on presenting quantitative information in a clear and accessible format. Furthermore, it outlines detailed experimental protocols for its synthesis and discusses its chemical reactivity. This guide is intended to be a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

### Chemical Identity and Structure

**5-Formyl-2-methoxybenzoic acid**, also known as 2-methoxy-5-formylbenzoic acid, is an aromatic organic compound characterized by the presence of a carboxylic acid, a methoxy group, and a formyl (aldehyde) group attached to a benzene ring.

Table 1: Chemical Identifiers

Identifier	Value	Reference
CAS Number	84923-70-6	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>4</sub>	<a href="#">[1]</a>
Molecular Weight	180.16 g/mol	<a href="#">[1]</a>
IUPAC Name	5-formyl-2-methoxybenzoic acid	<a href="#">[1]</a>
Canonical SMILES	<chem>COC1=C(C=C(C=C1)C=O)C(=O)O</chem>	<a href="#">[1]</a>
InChI	InChI=1S/C9H8O4/c1-13-8-3-2-6(5-10)4-7(8)9(11)12/h2-5H,1H3,(H,11,12)	<a href="#">[1]</a>
InChIKey	TTZPGMWNBQKNKX-UHFFFAOYSA-N	<a href="#">[1]</a>

## Physicochemical Properties

The physicochemical properties of **5-Formyl-2-methoxybenzoic acid** are crucial for its handling, application in synthesis, and potential biological activity. The available data, largely predicted, are summarized below.

Table 2: Physical and Chemical Properties

Property	Value	Reference
Physical Form	Solid	
Boiling Point (Predicted)	371.1 ± 27.0 °C at 760 mmHg	[2]
Density (Predicted)	1.309 ± 0.06 g/cm <sup>3</sup>	[2]
pKa (Predicted)	3.74 ± 0.10	[3]
Solubility in Water (Predicted)	2 g/L at 25 °C (Slightly soluble)	[3]
Storage Temperature	Room temperature, under an inert atmosphere	[3]

Note: An experimental melting point for **5-Formyl-2-methoxybenzoic acid** is not readily available in the reviewed literature. However, its direct precursor, methyl 5-formyl-2-methoxybenzoate, has a reported melting point of 85-86 °C.[4][5]

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **5-Formyl-2-methoxybenzoic acid**. While experimental spectra for the acid are not widely published, predicted data and information from related compounds provide valuable insights.

Table 3: Predicted Mass Spectrometry Data

Adduct	m/z
[M+H] <sup>+</sup>	181.04953
[M+Na] <sup>+</sup>	203.03147
[M-H] <sup>-</sup>	179.03497
[M] <sup>+</sup>	180.04170

(Data from PubChemLite)[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Experimental NMR data for **5-Formyl-2-methoxybenzoic acid** is not available in the searched literature. However, the expected chemical shifts can be inferred from the structure and data for analogous compounds. The proton NMR ( $^1\text{H}$  NMR) spectrum would be expected to show signals for the aromatic protons, the aldehyde proton, the methoxy protons, and the acidic proton of the carboxylic acid. The carbon-13 NMR ( $^{13}\text{C}$  NMR) spectrum would display distinct signals for each of the nine carbon atoms in their unique chemical environments.

Infrared (IR) Spectroscopy: An experimental IR spectrum for **5-Formyl-2-methoxybenzoic acid** is not available. Key characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad,  $\sim 3300\text{-}2500\text{ cm}^{-1}$ ), the C=O stretch of the carboxylic acid ( $\sim 1700\text{ cm}^{-1}$ ), the C=O stretch of the aldehyde ( $\sim 1690\text{ cm}^{-1}$ ), C-O stretching vibrations, and aromatic C-H and C=C stretching and bending vibrations.

## Synthesis and Experimental Protocols

**5-Formyl-2-methoxybenzoic acid** is typically synthesized from its methyl ester, methyl 5-formyl-2-methoxybenzoate. The synthesis of the ester followed by its hydrolysis is a common and efficient route.

### Synthesis of Methyl 5-formyl-2-methoxybenzoate

A widely used method for the formylation of methyl 2-methoxybenzoate (methyl o-anisate) is the Duff reaction or a related formylation using hexamethylenetetramine.

Experimental Protocol: Formylation of Methyl 2-methoxybenzoate<sup>[4]</sup>

- Materials:
  - Methyl 2-methoxybenzoate (methyl o-anisate)
  - Trifluoroacetic acid
  - Hexamethylenetetramine
  - Ethyl acetate
  - Sodium bicarbonate

- Anhydrous magnesium sulfate
- n-Hexane
- Diisopropyl ether
- Ice bath
- Standard laboratory glassware for reflux, extraction, and chromatography
- Procedure:
  - Dissolve 16.6 g of methyl o-anisate in 100 ml of trifluoroacetic acid.
  - Cool the solution in an ice bath and add 14.0 g of hexamethylenetetramine.
  - Reflux the mixture for 2 hours.
  - Remove the solvent by distillation under reduced pressure.
  - Pour the residue into 120 ml of water.
  - Neutralize the mixture with sodium bicarbonate and extract with ethyl acetate.
  - Wash the organic extract with water and a saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.
  - Remove the solvent by distillation under reduced pressure.
  - Purify the residue by column chromatography (eluent: n-hexane/ethyl acetate = 2/1) to obtain methyl 5-formyl-2-methoxybenzoate.
  - Recrystallize the product from diisopropyl ether to yield colorless crystals.



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Diagram 1: Workflow for the synthesis of methyl 5-formyl-2-methoxybenzoate.

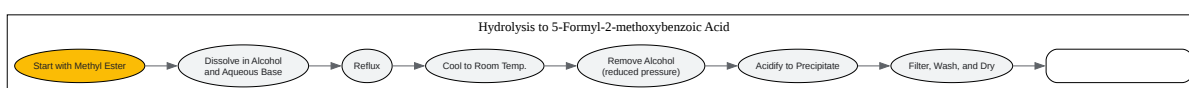
## Hydrolysis of Methyl 5-formyl-2-methoxybenzoate to 5-Formyl-2-methoxybenzoic Acid

The final step to obtain the target acid is the hydrolysis of the methyl ester. This is a standard procedure typically carried out under basic or acidic conditions.

### Experimental Protocol: Ester Hydrolysis

- Materials:
  - Methyl 5-formyl-2-methoxybenzoate
  - Aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) or an acid (e.g., hydrochloric acid)
  - Methanol or ethanol (as a co-solvent)
  - Standard laboratory glassware for reflux and work-up
- Procedure (Basic Hydrolysis):
  - Dissolve methyl 5-formyl-2-methoxybenzoate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide.
  - Heat the mixture to reflux and monitor the reaction progress (e.g., by TLC).
  - After completion, cool the reaction mixture to room temperature.

- Remove the alcohol under reduced pressure.
- Dilute the residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
- Filter the precipitate, wash with cold water, and dry to obtain **5-Formyl-2-methoxybenzoic acid**.



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Diagram 2: Workflow for the hydrolysis of the methyl ester to the carboxylic acid.

## Chemical Reactivity

The chemical reactivity of **5-Formyl-2-methoxybenzoic acid** is dictated by its three functional groups: the carboxylic acid, the aldehyde, and the methoxy group on the aromatic ring.

- **Carboxylic Acid Group:** This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, amides, and reduction to a primary alcohol.
- **Aldehyde Group:** The formyl group is susceptible to nucleophilic attack and can be oxidized to a carboxylic acid or reduced to a primary alcohol. It can also participate in various condensation reactions.
- **Aromatic Ring:** The electron-donating methoxy group and the electron-withdrawing formyl and carboxylic acid groups influence the regioselectivity of electrophilic aromatic substitution reactions.

## Biological Activity and Signaling Pathways

There is limited direct information available in the searched literature regarding the specific biological activities of **5-Formyl-2-methoxybenzoic acid** or its involvement in defined signaling pathways. However, its precursor, methyl 5-formyl-2-methoxybenzoate, is known to be an intermediate in the synthesis of peroxisome proliferator-activated receptor (PPAR) activators and protein tyrosine phosphatase 1B (PTP1B) inhibitors. This suggests that derivatives of **5-Formyl-2-methoxybenzoic acid** may have potential applications in metabolic and signaling research. Further investigation is required to elucidate any intrinsic biological activity of the acid itself.

## Safety and Handling

Based on available GHS hazard statements, **5-Formyl-2-methoxybenzoic acid** should be handled with care.

Table 4: GHS Hazard Information

Hazard Statement	Description	Reference
H302	Harmful if swallowed	<a href="#">[1]</a> <a href="#">[2]</a>
H315	Causes skin irritation	<a href="#">[1]</a> <a href="#">[2]</a>
H319	Causes serious eye irritation	<a href="#">[1]</a> <a href="#">[2]</a>
H335	May cause respiratory irritation	<a href="#">[1]</a> <a href="#">[2]</a>

Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

## Conclusion

**5-Formyl-2-methoxybenzoic acid** is a valuable synthetic intermediate with a well-defined chemical structure. While comprehensive experimental data on all its physical properties are not yet available, its synthesis and general reactivity are understood. This technical guide provides a consolidated resource of the current knowledge on this compound, which will be beneficial for chemists and pharmaceutical scientists. Further research is warranted to explore



its potential biological activities and to fully characterize its physicochemical properties with experimental data.

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